molecular formula C11H12BrFO2 B2717773 Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 CAS No. 1958100-37-2

Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6

Cat. No.: B2717773
CAS No.: 1958100-37-2
M. Wt: 281.072
InChI Key: ZPGZHSAOCVWZMR-VFESMUGCSA-N
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Description

Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6: is a chemical compound that features a tert-butyl ester group attached to a benzoate ring substituted with bromine and fluorine atoms. The compound is isotopically labeled with carbon-13 at all six carbon positions on the benzene ring, making it useful for various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 is a chemical compound that has been identified as an intermediate of enzalutamide . Enzalutamide is an androgen-receptor antagonist , suggesting that the primary target of this compound could be the androgen receptor. The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

Enzalutamide acts by binding to the androgen receptor, preventing androgens from binding to the receptor, and subsequently preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex . This inhibits the receptor’s ability to regulate gene expression, which can lead to inhibited cellular proliferation in androgen-dependent tissues.

Result of Action

If it acts similarly to enzalutamide, it could result in the inhibition of androgen receptor activity, leading to decreased cellular proliferation in androgen-dependent tissues .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can impact the compound’s stability and activity. For instance, the compound is recommended to be stored in a dry environment at 2-8°C , indicating that it may be sensitive to moisture and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding benzoate derivative without the bromine atom.

    Oxidation Reactions: The benzoate group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: Products include the corresponding benzoate derivative.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry:

    NMR Spectroscopy: The isotopic labeling with carbon-13 makes this compound highly valuable for NMR studies, allowing researchers to investigate molecular structures and dynamics.

Biology and Medicine:

    Drug Development: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

    Tert-butyl 4-bromo-2-fluorobenzoate: The non-labeled version of the compound.

    Tert-butyl 4-bromo-3-fluorobenzoate: A similar compound with the fluorine atom in a different position.

    Tert-butyl 4-chloro-2-fluorobenzoate: A similar compound with chlorine instead of bromine.

Uniqueness:

  • The isotopic labeling with carbon-13 at all six carbon positions on the benzene ring makes tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 unique and highly valuable for NMR studies.
  • The specific substitution pattern (bromine and fluorine) provides distinct chemical reactivity and potential applications in various fields.

Properties

IUPAC Name

tert-butyl 4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3/i4+1,5+1,6+1,7+1,8+1,9+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGZHSAOCVWZMR-VFESMUGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[13C]1=[13C]([13CH]=[13C]([13CH]=[13CH]1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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